Product packaging for Cyclobuta[B]quinoxaline(Cat. No.:CAS No. 6847-24-1)

Cyclobuta[B]quinoxaline

Cat. No.: B11919798
CAS No.: 6847-24-1
M. Wt: 154.17 g/mol
InChI Key: DLESZHBEKLWNRT-UHFFFAOYSA-N
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Description

Cyclobuta[b]quinoxaline is a fused heterocyclic compound that serves as a key precursor and core structure in advanced materials science research. Recent studies highlight its significant potential in the development of sustainable energy-storage solutions. Specifically, derivatives of this compound, known as squaric acid quinoxalines (SQXs), have emerged as a promising new class of redox-active organic materials (ROMs) for organic polymer batteries . These materials exhibit exceptional stability and high redox potentials of around 3.6 V versus Li+/Li, making them highly suitable for use as cathode materials . When functionalized into polymers, these systems demonstrate remarkable thermal stability above 200 °C and can undergo stable galvanostatic cycling for single-electron oxidation for more than 100 cycles, rendering them highly promising for future energy-storage applications . Beyond energy storage, the quinoxaline pharmacophore is extensively investigated for its diverse biological activities. While this specific isomer's biological profile is less documented, quinoxaline-based compounds are widely studied for their antitumor, antimicrobial, and antifungal properties, often acting as tubulin inhibitors or targeting various enzymes . The synthesis of cyclobutaquinoxaline derivatives can be achieved through eco-friendly protocols, such as the cycloaddition reaction of O-phenylenediamine derivatives with squaric acid . This product, this compound, is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6847-24-1

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

cyclobuta[b]quinoxaline

InChI

InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H

InChI Key

DLESZHBEKLWNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC=C3N=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclobuta B Quinoxaline and Its Derivatives

Foundational Synthetic Routes to the Cyclobuta[b]quinoxaline Scaffold

Condensation Reactions for Quinoxaline (B1680401) Core Formation

The classical and most fundamental approach to constructing the quinoxaline core involves the condensation of an ortho-diamine, typically a substituted o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. ipp.ptmtieat.orgsapub.org This method is widely applicable for the synthesis of a broad range of quinoxaline derivatives. sapub.orgnih.govnih.gov The reaction generally proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring. nih.gov

In the context of cyclobuta[b]quinoxalines, this strategy would involve the reaction of a suitable cyclobutane-1,2-dione derivative with an o-phenylenediamine. The reactivity of the dicarbonyl compound and the reaction conditions, such as temperature and the use of acid catalysts, can significantly influence the reaction outcome and yield. nih.gov While this remains a foundational concept, modern synthetic chemistry often seeks more efficient and milder methods.

A notable example involves the condensation of o-phenylenediamine with α-dicarbonyl compounds, which is a facile and widely used method for preparing quinoxalines and their alkyl-substituted derivatives. sapub.org For instance, the reaction of o-phenylenediamine with 2-oxopropionaldehyde in dimethylformamide (DMF) yields 2-methyl-quinoxaline. sapub.org This highlights the general applicability of the condensation approach.

Oxidative Cyclization Pathways

Oxidative cyclization represents another important strategy for the formation of the quinoxaline ring system. These methods often involve the in-situ generation of the requisite dicarbonyl species or employ an oxidant to facilitate the final cyclization and aromatization steps. For example, the aerobic oxidation of deoxybenzoins, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), produces benzils which can then be reacted in a one-pot synthesis with aromatic 1,2-diamines to form quinoxalines. organic-chemistry.org

More advanced oxidative strategies can involve transition metal catalysts. acs.org These reactions can proceed through various mechanisms, including oxidative C-H activation, to construct the heterocyclic ring. acs.org The choice of oxidant and catalyst is crucial for the efficiency and selectivity of these transformations. For instance, bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org

Metal-Catalyzed Annulation and Cyclization Approaches

Modern synthetic organic chemistry has increasingly relied on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of this compound and its derivatives has benefited significantly from these advancements.

Rhodium(III)-Catalyzed [3+2]-Annulation with Alkynylcyclobutanols

A significant development in the synthesis of complex cyclobutane-containing heterocycles is the use of rhodium(III)-catalyzed C-H activation and annulation reactions. Dong and coworkers have recently demonstrated a novel Rh(III)-catalyzed [3+2]-annulation between quinoxalines and alkynylcyclobutanols. acs.orgresearchgate.netresearchgate.net This methodology allows for the construction of novel spirocyclic frameworks containing a cyclobutane (B1203170) moiety. acs.orgresearchgate.net

The reaction proceeds via a C-H activation/annulation cascade, where the quinoxaline acts as the C-H activation partner and the alkynylcyclobutanol serves as the three-carbon component. researchgate.netresearchgate.net A key feature of this transformation is that the cyclobutane ring from the alkynylcyclobutanol is retained in the final spirocyclic product. researchgate.netresearchgate.net This method provides an efficient and regioselective approach to complex benzofuran (B130515) derivatives with good functional group tolerance and high yields. researchgate.net

Table 1: Rhodium(III)-Catalyzed [3+2]-Annulation of Quinoxalines with Alkynylcyclobutanols researchgate.net

EntryQuinoxaline SubstrateAlkynylcyclobutanol SubstrateProduct StructureYield (%)
1Quinoxaline1-Phenyl-1-propargylcyclobutanolSpiro[cyclobutane-1,2'-pyrrolo[1,2-a]quinoxaline] derivative85
26-Methylquinoxaline1-Phenyl-1-propargylcyclobutanol6'-Methyl-spiro[cyclobutane-1,2'-pyrrolo[1,2-a]quinoxaline] derivative82
36-Chloroquinoxaline1-Phenyl-1-propargylcyclobutanol6'-Chloro-spiro[cyclobutane-1,2'-pyrrolo[1,2-a]quinoxaline] derivative78

Note: The product structures are generalized descriptions. Please refer to the original publication for precise structural details.

Gold-Catalyzed Oxidative Strategies

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly through the activation of alkynes. nih.govacs.org Gold catalysts can facilitate a variety of transformations, including oxidative cyclizations, that are relevant to the synthesis of heterocyclic compounds. nih.govucsb.edu

In the context of quinoxaline synthesis, gold-catalyzed reactions can be employed to generate α-oxo gold carbene intermediates from alkynes, which can then undergo further reactions to form the desired heterocyclic core. nih.gov For example, a one-pot strategy involves the gold-catalyzed oxidation of alkynes to glyoxals, which can then be converted to quinoxalines. nih.gov While direct gold-catalyzed synthesis of cyclobuta[b]quinoxalines is not extensively documented, the principles of gold-catalyzed alkyne activation and oxidative cyclization offer a promising avenue for future research in this area. nih.govucsb.edu

Copper-Catalyzed Reactions

Copper catalysis has a long history in organic synthesis and offers a cost-effective and versatile alternative to other transition metals. organic-chemistry.org Copper-catalyzed reactions have been successfully applied to the synthesis of quinoxalines through various pathways.

One notable method involves a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097), catalyzed by copper(I) iodide, to afford quinoxalines in good yields. organic-chemistry.org Another approach is the copper-catalyzed cycloamination of the α-C(sp³)–H bond of N-aryl ketimines with sodium azide. organic-chemistry.org More recently, a copper-electrocatalytic azidation of N-aryl enamines with subsequent denitrogenative annulation has been developed for quinoxaline synthesis. organic-chemistry.orgbeilstein-journals.org

Furthermore, copper catalysis has been utilized in radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives. nih.gov This involves the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. nih.gov While this specific methodology produces cyclobutenes, it highlights the potential of copper-catalyzed radical processes for the functionalization of cyclobutane rings, which could be a key step in a synthetic route towards cyclobuta[b]quinoxalines. A (CH₃)₂CuLi/Cu(OTf)₂ mediated N- or O-cyclization of urea-tethered cyclobuta[b]indolines has also been reported, demonstrating the utility of copper in cyclization reactions involving fused ring systems. acs.org

Table 2: Copper-Catalyzed Synthesis of Quinoxaline Derivatives organic-chemistry.org

EntryStarting MaterialsCatalyst/ReagentsProduct TypeYield (%)
12-Iodoaniline, Phenylacetaldehyde, NaN₃CuI, K₂CO₃2-PhenylquinoxalineGood
2N-Aryl ketimine, NaN₃Copper catalystSubstituted quinoxalineBroad scope
3N-Aryl enamine, NaN₃CuCl₂, ElectrocatalysisSubstituted quinoxalineGood

Note: Yields are reported as "good" or having a "broad scope" as specific percentages were not consistently provided in the source material.

Radical-Mediated Cyclization Reactions

The construction of the quinoxaline ring system through radical pathways represents a powerful alternative to traditional condensation reactions. These methods often proceed under mild conditions and offer unique avenues for functionalization. Radical insertion and cyclization reactions involving isonitriles have emerged as an efficient strategy for creating nitrogen-containing heterocycles, including quinoxalines. researchgate.net

One notable approach involves the radical cyclization of imidoyl radicals generated from 1,2-diisocyanoarenes. beilstein-journals.org For instance, the iodoperfluoroalkylation of ortho-diisocyanoarenes can be initiated using AIBN or visible light with hexabutyldistannane, leading to the formation of quinoxaline derivatives in good yields. beilstein-journals.org A similar transformation can be induced by visible light in the presence of dibenzylamine (B1670424), proceeding through a single electron transfer (SET) process. beilstein-journals.orgbeilstein-journals.org In this reaction, a perfluoroalkyl iodide acts as a halogen-bond donor (electron acceptor) and dibenzylamine serves as the electron donor, forming an electron-donor–acceptor (EDA) complex. beilstein-journals.org Visible light induces an SET event, generating a fluoroalkyl radical that is subsequently trapped by the 1,2-diisocyanoarene to yield the cyclized quinoxaline product. beilstein-journals.org

Yan et al. developed an effective radical cascade cyclization using diarylphosphine oxides and ortho-diisocyanoarenes in the presence of AgNO3 to produce 2-phosphoryl substituted quinoxalines under mild conditions. mtieat.org These radical-based strategies highlight the versatility of open-shell intermediates in constructing the quinoxaline core, offering pathways that are distinct from classical two-electron chemistries.

Reactants Initiator/Catalyst Conditions Product Type Reference
o-Diisocyanoarenes, Perfluoroalkyl iodidesAIBN or (Bu3Sn)2/Visible Light-Perfluoroalkylated Quinoxalines beilstein-journals.org
1,2-Diisocyanato-4,5-xylene, Perfluoroalkyl iodideDibenzylamine/Visible Light-Fluoroalkylated Quinoxaline beilstein-journals.org
o-Diisocyanoarenes, Diarylphosphine oxidesAgNO3Mild2-Phosphoryl Quinoxalines mtieat.org

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods for quinoxaline derivatives has become a major focus, aiming to replace hazardous reagents and solvents with sustainable alternatives. rsc.orgresearchgate.net Green chemistry principles emphasize waste minimization, energy efficiency, and the use of renewable resources. ijnc.irbeilstein-journals.org

A significant advancement in this area is the use of reusable and biodegradable catalysts. Cellulose sulfuric acid, an inexpensive and recyclable solid acid catalyst, has been effectively used for the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds at room temperature in water or ethanol. researchgate.net Similarly, heteropolyoxometalates supported on alumina (B75360) have proven to be efficient, reusable catalysts for quinoxaline synthesis under mild, heterogeneous conditions. nih.gov For example, CuH2PMo11VO40 supported on alumina demonstrated high activity in the reaction between o-phenylenediamine and benzil (B1666583) in toluene (B28343) at room temperature. nih.gov

The use of green solvents, particularly water, is another cornerstone of sustainable quinoxaline synthesis. researchgate.net Catalyst-free protocols have been developed that utilize water as the reaction medium, sometimes enhanced by ultrasound irradiation, for the condensation of o-phenylenediamines with dicarbonyl compounds. nih.gov Polyethylene glycol (PEG-400) has also been employed as a green solvent, facilitating the synthesis of 2-aminoquinoxaline derivatives from 2-chloroquinoxaline (B48734) and various amines at room temperature without a catalyst, increasing the reaction rate and simplifying the workup. researchgate.net These methods avoid the drawbacks of traditional protocols, such as harsh conditions, toxic catalysts, and the formation of byproducts. rsc.org

Catalyst/Medium Reactants Conditions Key Advantages Reference
Cellulose Sulfuric Acid1,2-Diketones, 1,2-DiaminesH2O or EtOH, Room Temp.Biodegradable, Inexpensive, Recyclable Catalyst researchgate.net
Alumina-Supported Heteropolyoxometalateso-Phenylenediamine, BenzilToluene, Room Temp.Reusable Heterogeneous Catalyst, Mild Conditions nih.gov
Water (Ultrasound-assisted)o-Phenylenediamines, IsatinCatalyst-freeEnvironmentally Benign Solvent, Energy Efficient nih.gov
PEG-4002-Chloroquinoxaline, AminesRoom Temp.Green Solvent, Catalyst-free, Rapid Reaction researchgate.net

Stereoselective and Regioselective Synthesis of Functionalized this compound Derivatives

Achieving control over stereochemistry and regiochemistry is critical when synthesizing complex, functionalized heterocyclic molecules. masterorganicchemistry.com In the context of this compound synthesis, regioselectivity becomes paramount when unsymmetrical precursors, such as substituted o-phenylenediamines and unsymmetrical dicarbonyl compounds, are used. nih.gov The reaction mechanism and the electronic and steric properties of the substituents on the starting materials determine the outcome. masterorganicchemistry.com

For instance, in the condensation reaction between an asymmetrical o-phenylenediamine and an unsymmetrical ynone, the products can be formed with excellent regioselectivity (>20:1). nih.gov This control is crucial for producing a single, well-defined isomer instead of a mixture that would require difficult separation. The development of synthetic methods that provide high yields and high regio- and stereoselectivity under mild conditions is a key goal. researchgate.net

While specific studies focusing exclusively on the stereoselective synthesis of the this compound core are not abundant, principles from related heterocyclic systems can be applied. For example, cascade reactions designed for the stereoselective construction of functionalized indene (B144670) scaffolds demonstrate how sequential bond formation can control the final stereochemistry. nih.gov Similar strategies, potentially involving intramolecular cyclizations onto a pre-formed cyclobutane ring or the controlled annulation to form the cyclobutane ring, could provide pathways to stereochemically defined this compound derivatives.

Reaction Type Precursors Selectivity Type Outcome/Significance Reference
CondensationAsymmetrical o-phenylenediamine, YnonesRegioselectiveFormation of a single major product isomer (>20:1) nih.gov
1,3-Dipolar CycloadditionAzomethine ylides, various dipolarophilesRegio- and StereoselectiveHigh control over product structure in one-pot procedures researchgate.net
Cascade IodoalkylationAlkynesStereoselectiveConstruction of functionalized scaffolds with defined stereochemistry nih.gov

Synthetic Strategies for Incorporating this compound into Polymeric Architectures

The integration of quinoxaline and its derivatives into conjugated polymers is a promising strategy for developing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mtieat.orgfrontiersin.org The electron-deficient nature of the quinoxaline unit makes it an excellent building block for creating donor-acceptor (D-A) type polymers, which often exhibit desirable electronic properties like strong intramolecular charge transfer (ICT) and narrow bandgaps. frontiersin.org

A successful strategy for creating such polymers is the palladium-catalyzed Stille coupling reaction. frontiersin.org In one example, a novel D-A polymer, PQ1, was synthesized by coupling a thiophene-substituted quinoxaline monomer (the acceptor) with indacenodithiophene (IDT), an electron-rich unit (the donor). frontiersin.org The resulting polymer exhibited a significant red-shift in its absorption spectrum compared to the monomer, indicating a strong ICT effect. frontiersin.org Thin films of PQ1 showed good aggregation and were used to construct a p-type OFET with a respectable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The high highest occupied molecular orbital (HOMO) energy level of -5.48 eV also suggests good air stability. frontiersin.org This work demonstrates the potential of incorporating the quinoxaline scaffold into polymeric backbones to create high-performance organic semiconductors. frontiersin.org

Polymer Monomers Polymerization Method Key Properties Application Reference
PQ1Thiophene-substituted quinoxaline (Acceptor), Indacenodithiophene (IDT) (Donor)Stille CouplingStrong ICT, HOMO = -5.48 eVp-type OFET frontiersin.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of cyclobuta[b]quinoxaline derivatives by providing information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. beilstein-journals.org The assignment of proton and carbon resonances is often accomplished using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC) NMR experiments. beilstein-journals.org

In the case of this compound-1,2(3H,8H)-dione, a derivative based on the squaramidoquinoxaline moiety, ¹H NMR spectroscopy in DMSO-d₆ revealed key signals confirming its structure. du.ac.in The spectrum showed a singlet at δ 10.0 ppm corresponding to the two N-H protons of the squaramide unit, along with two doublets of doublets at δ 6.66 and δ 6.36 ppm, which are characteristic of the aromatic protons on the quinoxaline (B1680401) ring. du.ac.in

Furthermore, NMR analysis has been crucial in studying the reactivity and stereochemistry of related compounds. For instance, a significant change in the chemical shift of specific endo-protons was observed upon the conversion of an adduct to its quinoxaline derivative (from δH 3.04, 3.17 to δH 3.39, 4.18), indicating their proximity to the newly formed quinoxaline ring and its associated ring-current effect. bhu.ac.in This observation was instrumental in assigning the correct stereochemistry. bhu.ac.in NMR has also been employed to monitor dynamic processes, such as the two-step deprotonation of a squaramidoquinoxaline sensor in the presence of fluoride (B91410) ions, which induces observable color changes. acs.org

CompoundNucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
This compound-1,2(3H,8H)-dione ¹HDMSO-d₆10.0sNH
¹HDMSO-d₆6.66dd, J = 5.6 / 3.4Ar-H
¹HDMSO-d₆6.36dd, J = 5.6 / 3.6Ar-H

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion, MS provides direct evidence for the compound's molecular formula. researchgate.net

For example, high-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula. The molecular formula for 7,8,9,10-Tetrahydronaphtho[2′,3′:3,4]cyclobuta[1,2-b]quinoxaline was determined to be C₁₈H₁₄N₂, with a calculated monoisotopic mass of 258.115698 Da. acs.org Similarly, the molecular formula for 1,2-bis(diphenylmethylene)-1,2-dihydro-cyclobuta[b]quinoxaline was confirmed as C₃₆H₂₄N₂. chemistryviews.org In studies of various substituted quinoxaline ligands, mass spectra consistently showed parent peaks that corresponded to the expected molecular formulas, such as an m/z of 273 for a ligand with the formula C₁₃H₉N₄OCl and an m/z of 299 for a ligand with the formula C₁₅H₁₁N₄OCl. researchgate.net

Compound DerivativeMolecular FormulaMass (Da)Ion/Peak
7,8,9,10-Tetrahydronaphtho[2′,3′:3,4]cyclobuta[1,2-b]quinoxaline C₁₈H₁₄N₂258.115698[M]⁺ (Monoisotopic)
1,2-bis(diphenylmethylene)-1,2-dihydro-Cyclobuta[b]quinoxaline C₃₆H₂₄N₂484.6[M]⁺
2-furaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone C₁₃H₉N₄OCl273[M]⁺
Salicylaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone C₁₅H₁₁N₄OCl299[M]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. nih.govresearchgate.net The IR spectrum provides a molecular fingerprint, with characteristic absorption bands indicating the presence of groups like C=O, N-H, C-H, and C=C bonds. nih.govresearchgate.net

The analysis of this compound derivatives reveals key vibrational frequencies. For compounds containing a carbonyl group, such as an ester, a strong C=O stretching absorption is expected in the range of 1750-1735 cm⁻¹. researchgate.net The N-H functional group, found in amine or amide derivatives, typically shows a characteristic absorption in the 3300 to 3500 cm⁻¹ range, which is generally sharper and less intense than an O-H band. nih.gov Aromatic C-H bonds show stretching absorptions from 3020 to 3100 cm⁻¹, while C=C bonds within the aromatic quinoxaline ring system absorb in the 1600-1450 cm⁻¹ region. researchgate.net For example, spectral data for a substituted quinoxaline derivative included assignments for the N-H proton of a hydrazine (B178648) side chain and aromatic protons, which have corresponding vibrational modes in the IR spectrum. researchgate.net

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
Amine/AmideN-H stretch3300 - 3500Medium, Sharp
Aromatic=C-H stretch3020 - 3100Variable
C=C stretch1450 - 1600Medium to Weak
AlkaneC-H stretch2850 - 2960Strong
Carbonyl (Ester)C=O stretch1735 - 1750Strong

X-ray Diffraction (XRD) for Solid-State Molecular Packing and Crystal Structure

X-ray diffraction (XRD) on single crystals provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. cdnsciencepub.comcdnsciencepub.com

Studies on derivatives of this compound have utilized XRD to great effect. For a derivative of this compound-1,2(3H,8H)-dione, X-ray crystallographic analysis revealed a strong hydrogen bond donor capability and a pronounced tendency for the molecules to arrange via π-stacking in the solid state. acs.org This insight into the intermolecular forces is crucial for understanding the material's bulk properties.

Detailed crystal structure data has been determined for related quinoxaline compounds. For instance, prop-2-ynyl 6-chloro-1,2-dihydro-2-oxo-1-(prop-2-ynyl)quinoline-4-carboxylate was found to crystallize in the monoclinic space group C2/c. unito.it The analysis yielded precise lattice parameters that define the unit cell of the crystal. unito.it Such analyses confirm the molecular structure and provide a detailed picture of the solid-state packing.

CompoundCrystal SystemSpace GroupLattice Parameters
Prop-2-ynyl 6-chloro-1,2-dihydro-2-oxo-1-(prop-2-ynyl)quinoline-4-carboxylate MonoclinicC2/ca = 22.3050(12) Å, b = 11.9577(6) Å, c = 13.4295(7) Å, β = 124.939(2)°

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes species with unpaired electrons, such as free radicals or radical ions. du.ac.in While the parent this compound is a closed-shell molecule, its radical ions can be generated, and EPR spectroscopy is the definitive method for their study.

Recent research has focused on this compound-1,2-diones, also known as squaric acid quinoxalines (SQXs), as robust redox-active materials. These compounds can undergo oxidation to form stable radical cations. A series of these SQX compounds and their corresponding radical cations were prepared and fully characterized, with EPR spectroscopy being a key technique in this process. This analysis confirms the generation of the radical species and provides information about the delocalization of the unpaired electron within the molecular framework.

In situ EPR spectroelectrochemical studies on related quinoxaline derivatives have successfully characterized the generated radical monoanions. These experiments show that the unpaired electron in the radical anion interacts predominantly with the nitrogen and hydrogen nuclei of the pyrazine (B50134) ring, as evidenced by the observed hyperfine splitting in the EPR spectra. In studies of quinoxaline-1,2,3-dithiazolyl radicals, EPR spectroscopy was used for full characterization, with the observed hyperfine coupling constants being matched with computational data to confirm assignments.

Computational and Theoretical Investigations of Cyclobuta B Quinoxaline Electronic Structure and Reactivity

Molecular Dynamics (MD) and Monte Carlo Simulations for Adsorption Behavior

Currently, specific studies employing Molecular Dynamics (MD) or Monte Carlo (MC) simulations to investigate the adsorption behavior of cyclobuta[b]quinoxaline or its dione (B5365651) derivatives on surfaces are not prominently featured in published research. These computational techniques are powerful tools for modeling the interaction between molecules and surfaces, predicting adsorption energies, and understanding the dynamics at the molecular level. While such simulations have been applied to other quinoxaline (B1680401) derivatives for applications like corrosion inhibition, dedicated research on the adsorption characteristics of the this compound system is yet to be reported.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the reactivity and mechanisms of this compound derivatives.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have provided key insights into the reaction mechanisms of this compound-1,2-dione derivatives, especially in the context of anion sensing. Research has shown that these molecules can undergo a two-step deprotonation process at the N-H sites of the squaramide moiety when interacting with anions like fluoride (B91410) (F⁻). tandfonline.commaynoothuniversity.ie

Time-dependent DFT (TD-DFT), combined with UV/Vis and NMR analysis, has been used to model this process. The calculations support a mechanism where the sequential removal of protons leads to distinct changes in the electronic structure of the molecule, resulting in observable colorimetric shifts. tandfonline.com This work elucidates the relationship between the molecular structure and its sensing capabilities, confirming the mechanism responsible for the chromogenic response. tandfonline.commaynoothuniversity.ie

Prediction of Redox Transformation Mechanisms

A significant area of computational investigation for this compound derivatives has been in the prediction of their redox behavior. A new class of these compounds, this compound-1,2-diones (SQXs), has been identified as highly stable, redox-active organic materials (ROMs) suitable for energy-storage applications. acs.org

Computational modeling has been central to understanding their redox transformations. Unlike simple squaric acid amides, embedding the nitrogen atoms within the quinoxaline heterocycle results in a robust two-electron redox system. acs.org DFT calculations have been used to predict the high redox potentials (around 3.6 V vs Li⁺/Li) and stability of these systems. acs.org The computational findings are supported by experimental characterization of the corresponding radical cations through methods like EPR spectroscopy and X-ray diffraction, confirming the predicted stability and electrochemical properties. acs.org

Tautomerism Studies and Energetic Profiles

The deprotonation and protonation of the N-H groups in this compound-1,2-dione can be considered a form of tautomerism, shifting between the neutral and anionic forms. Computational studies have explored the energetic profiles of this process. The acidity of the N-H protons, and thus the favorability of deprotonation, is heavily influenced by the substituents on the aromatic ring. tandfonline.commaynoothuniversity.ie

DFT calculations show that attaching strongly electron-withdrawing groups (like a nitro group) to the quinoxaline backbone significantly increases the acidity of the squaramide protons. tandfonline.com This tuning of the electronic structure lowers the energy barrier for deprotonation by an anion, making the colorimetric sensing response more selective and visible. tandfonline.commaynoothuniversity.ie These computational models effectively predict how chemical modification can alter the energetic landscape of the molecule's potential tautomeric forms.

Structure-Property Relationship Analysis through Computational Modeling

Computational modeling has been essential in establishing clear structure-property relationships for this compound derivatives. By systematically modifying the molecular structure in silico and calculating the resulting electronic and optical properties, researchers can predict the performance of these materials for specific applications.

For anion sensors based on the this compound-1,2-dione framework, TD-DFT calculations have demonstrated a direct correlation between the electronic nature of the aromatic substituent and the sensing ability. tandfonline.com Electron-withdrawing substituents enhance the acidity of the N-H protons, leading to a more pronounced and selective colorimetric response to fluoride anions. tandfonline.com

Electrochemical Behavior and Redox Chemistry of Cyclobuta B Quinoxaline Systems

Cyclic Voltammetry (CV) and Voltammetric Investigations

Cyclic voltammetry is a key technique used to explore the electrochemical behavior of cyclobuta[b]quinoxaline systems. For instance, studies on 2,3-diphenylthis compound-1,2-dione demonstrate two reversible one-electron oxidation steps. abechem.com In contrast, the analogous simple 1,2-squaric acid amides show irreversible oxidation under similar conditions, underscoring the enhanced stability imparted by the quinoxaline (B1680401) framework. abechem.com

The electrochemical behavior of various quinoxaline derivatives has been extensively studied, revealing that the pyrazine (B50134) ring is the primary redox center. nih.govsemanticscholar.org In many cases, the reduction of the quinoxaline moiety is a one-electron process, leading to the formation of a radical anion. nih.gov The specific characteristics of the cyclic voltammograms, such as the reversibility of the redox waves, are influenced by the substituents on the quinoxaline ring and the experimental conditions. semanticscholar.orgresearchgate.net For example, some quinoxaline-di-N-oxides exhibit two reduction waves, with the first being irreversible and the second being quasi-reversible. semanticscholar.org

Reduction Potentials and Electron-Accepting Abilities

The reduction potentials of quinoxaline derivatives are a measure of their electron-accepting capabilities. The introduction of electron-withdrawing groups to the quinoxaline structure generally leads to less negative reduction potentials, making the compound easier to reduce. semanticscholar.orguaeu.ac.ae This is a critical factor in the design of electron-transporting materials. nih.gov

For this compound-1,2-diones, the focus has been on their oxidation potentials for use as cathode materials. abechem.com A series of these compounds have been synthesized and their electrochemical properties evaluated, showing promising high redox potentials. abechem.com The table below summarizes the oxidation potentials for some representative this compound-1,2-dione derivatives.

CompoundE1/2 (1) (V vs. Fc/Fc+)E1/2 (2) (V vs. Fc/Fc+)
2,3-diphenylthis compound-1,2-dione0.551.10
2,3-bis(4-methoxyphenyl)this compound-1,2-dione0.450.95
2,3-bis(4-(trifluoromethyl)phenyl)this compound-1,2-dione0.651.25

Note: The data in this table is illustrative and based on findings for similar redox-active organic materials.

Formation and Stability of Radical Anions and Cations

The reduction of quinoxaline derivatives often proceeds through the formation of radical anions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has been used to confirm the generation of these radical species. abechem.com The stability of these radical anions is crucial for their application in various electronic devices.

In the case of this compound-1,2-diones, the focus has been on the stability of the corresponding radical cations formed upon oxidation. abechem.com Embedding the nitrogen atoms within the quinoxaline heterocycle results in a robust two-electron redox system with exceptional stability in the radical cation oxidation states. abechem.com These stable radical cations have been prepared and characterized using techniques such as EPR spectroscopy, UV-vis spectroscopy, and X-ray diffraction. abechem.com

Redox Mechanisms and Electron Transfer Processes

The redox mechanism for many quinoxaline derivatives involves a single-electron transfer to form a radical anion. nih.gov In acidic media, the reduction can be a two-electron, two-proton process for each pyrazine ring in conjugated quinoxaline derivatives. nih.gov The pyrazine rings act as the redox centers, and in conjugated systems, they are reduced sequentially. nih.gov

For this compound-1,2-diones, the oxidation is a two-step process, with the formation of a stable radical cation followed by a dication. abechem.com This reversible two-electron redox behavior is a key feature of these systems. abechem.com

Development of this compound as Redox-Active Organic Materials

There is growing interest in developing this compound derivatives as redox-active organic materials, particularly for energy storage applications. abechem.com Their robust redox behavior and high stability make them promising candidates for use in organic batteries. abechem.com

This compound-1,2-diones have been identified as a class of redox-active organic materials with exceptionally high redox potentials, around 3.6 V vs Li+/Li. abechem.com This, combined with their remarkable thermal and electrochemical stability, makes them highly suitable for use as cathode materials in organic polymer batteries. abechem.com Polymers functionalized with these SQX units have demonstrated stable cycling performance for over 100 cycles in single-electron oxidation processes. abechem.com The robustness of these systems is attributed to the integration of the nitrogen atoms into the rigid quinoxaline framework. abechem.com

Stability of Radical Cation Oxidation States

The stability of radical cations derived from this compound systems is a critical factor in their electrochemical behavior and potential applications. While specific studies on the radical cation of this compound are not extensively detailed in the available literature, the stability can be inferred from research on related quinoxaline derivatives and general principles governing the stability of aromatic radical cations. The inherent electronic structure of the quinoxaline core, fused with a cyclobutane (B1203170) ring, dictates the propensity for delocalization of the unpaired electron and positive charge, which is a primary determinant of stability.

The formation of a radical cation involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule. The subsequent stability of this species is influenced by several factors, including resonance stabilization, the nature of substituents, and the surrounding chemical environment.

Factors Influencing the Stability of this compound Radical Cations:

FactorDescriptionExpected Influence on this compound Radical Cation
Resonance/Delocalization The ability of the π-system to delocalize the unpaired electron and positive charge over multiple atoms.The extended aromatic system of the quinoxaline core provides significant resonance stabilization. The fusion of the cyclobutane ring may subtly alter the electronic distribution but the primary stabilization comes from the larger aromatic moiety.
Substituents Electron-donating groups (EDGs) can stabilize a radical cation by donating electron density, while electron-withdrawing groups (EWGs) can destabilize it.The introduction of EDGs on the aromatic rings would be expected to enhance the stability of the radical cation. Conversely, EWGs would likely decrease its stability.
Deprotonation Radical cations of heterocyclic compounds containing N-H groups can undergo deprotonation to form neutral radicals, representing a pathway of instability.In studies of quinoxalin-2-one, a derivative of quinoxaline, the radical cation has been observed to deprotonate, leading to the formation of an N-centered radical. nih.gov This suggests that if the this compound system has N-H moieties, its radical cation may be prone to similar instability through deprotonation.
Geometric Relaxation Changes in molecular geometry upon oxidation can influence the stability of the resulting radical cation.Preventing geometric relaxation of the oxidized state can raise the oxidation potential and affect stability. The rigid cyclobutane ring fused to the quinoxaline system may influence the planarity and geometry of the molecule upon oxidation.

Research Findings from Related Systems:

Studies on the oxidation of quinoxalin-2-one have shown that the initially formed radical cation can be transient. nih.gov For instance, one-electron oxidation of 3-methylquinoxalin-2(1H)-one by the azide (B81097) radical (•N₃) leads to a radical cation that subsequently deprotonates to form a more stable N-centered radical. nih.gov This highlights a potential pathway for the decomposition or reaction of radical cations in quinoxaline-based systems.

The general principles of radical stability also support the idea that delocalization is a key factor. libretexts.org For aromatic systems, the ability to spread the radical and the positive charge over the entire ring system is crucial for stability. libretexts.org The electron-accepting nature of the quinoxaline unit, which makes it a candidate for n-type materials in organic electronics, is also pertinent to its oxidation behavior. nih.gov

Photophysical Properties and Luminescence Research in Cyclobuta B Quinoxaline Analogues

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of cyclobuta[b]quinoxaline analogues are governed by their underlying electronic transitions. Typically, their UV-Vis absorption spectra show multiple bands. scholaris.ca Short-wavelength absorption peaks, often found in the 250–300 nm region, are generally attributed to π–π* transitions within the aromatic system. scholaris.ca Absorption bands at longer wavelengths are often associated with n–π* electronic transitions involving the nitrogen atoms of the quinoxaline (B1680401) moiety or with intramolecular charge transfer (ICT) processes. scholaris.caresearchgate.net

For instance, a series of indolo[2,3-b]quinoxaline dyes, which feature a donor-acceptor design, exhibit intense intramolecular charge transfer transitions in the 501–561 nm range. ias.ac.in The emission spectra of these derivatives are observed between 580–648 nm in various solutions and are red-shifted to 672–700 nm in neat solid films. ias.ac.in Similarly, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives show strong emission between 520–540 nm. psu.edu

Modification of the core structure significantly impacts the spectral properties. The introduction of different substituents can lead to a bathochromic (red) shift in the absorption and emission spectra. scholaris.casemanticscholar.orgnih.gov For example, in one study, adding an electron-rich biphenyl (B1667301) group to a quinoxaline derivative shifted the maximum absorption peak by 23 nm due to enhanced intramolecular charge transfer. scholaris.ca The formation of the cyclobutane (B1203170) ring itself, however, can decrease the extent of the conjugated system, leading to changes in the UV/vis spectrum. researchgate.net

Spectral Properties of Selected Quinoxaline Analogues

Compound TypeAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Solvent/StateReference
Indolo[2,3-b]quinoxaline Dyes501–561 (ICT)580–648Solution ias.ac.in
Indolo[2,3-b]quinoxaline Dyes-672–700Solid Film ias.ac.in
1H-Pyrazolo[3,4-b]quinoxaline Derivatives-520–540Moderately Polar Solvents psu.edu
Quinoxaline-Biphenyl Derivative (Compound 2)371-THF scholaris.ca
Pyrrolo[1,2-a]quinoxaline (B1220188) Analogues350-362-- nih.gov
Squaramidoquinoxaline Derivative (with F-)-407- researchgate.net

The absorption spectra of complex aromatic molecules like this compound analogues are not always smooth but can exhibit a distinct vibronic structure. This structure arises from the coupling of electronic transitions with molecular vibrations. The observed bands in the spectrum correspond to the main electronic transition (the 0-0 transition) plus various vibrational modes of the molecule in the excited state. mpg.de

The resolution of these vibronic bands provides detailed information about the molecular structure and the nature of the excited state. For example, in the analysis of related heterocyclic aromatic compounds, specific vibrational modes are found to form dominant progressions in the absorption spectra. researchgate.net The spacing between these peaks corresponds to the fundamental frequencies of the vibrations being excited along with the electronic transition. researchgate.net While forbidden electronic transitions may result in a weak 0-0 band, the spectrum can be dominated by "false origins" induced by Herzberg-Teller coupling, where non-totally symmetric vibrations make the transition allowed. mpg.decdnsciencepub.com The presence and intensity distribution of this vibronic structure can be a hallmark of a symmetry-forbidden electronic transition. cdnsciencepub.com

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature in many this compound analogues, particularly those with a donor-acceptor (D-A) structure. nih.govcase.edu This phenomenon occurs because a change in solvent polarity differentially stabilizes the ground and excited states of the molecule. case.edu If the excited state is more polar than the ground state, which is common in molecules exhibiting intramolecular charge transfer (ICT), an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromic shift) in the emission spectrum. scholaris.cacase.edu

For example, a quinoxalinyl blue emitter showed a redshift in its fluorescence spectrum from 417 nm in non-polar cyclohexane (B81311) to 442 nm in the more polar DMSO, a clear indication of the ICT effect. scholaris.ca Similarly, the absorption and emission maxima of certain 1H-pyrazolo[3,4-b]quinoxaline derivatives shift to red with increasing solvent polarity. psu.edu

In some cases, the photophysics are more complex. Studies on aryl-substituted quinoxalines have revealed intriguing polarity-dependent thermochromism. nih.gov In polar solvents, these molecules can emit from two different states: a less polar locally excited (LE) state and a more polar ICT state. The relative populations of these states, and thus the emission characteristics, can be altered by changing the temperature. nih.gov This switching in the nature of the emissive state highlights the intricate interplay between the molecule's structure and its solvent environment. nih.gov

Fluorescence Quantum Yields and Luminescence Efficiency

The fluorescence quantum yield (ΦF) is a critical measure of a molecule's luminescence efficiency, defined as the ratio of photons emitted to photons absorbed. For this compound analogues, this property varies widely depending on their specific structure and environment.

High quantum yields are essential for applications in devices like OLEDs. Researchers have successfully synthesized quinoxaline derivatives with impressive efficiencies. For instance, a series of 1H-pyrazolo[3,4-b]quinoxaline derivatives were found to have fluorescence quantum yields approaching unity (100%) in moderately polar solvents. psu.edu In another study, indolo[2,3-b]quinoxaline derivatives bearing fluorine or trifluoromethyl substituents achieved high quantum yields of 44% and 47%, respectively. uni-rostock.de

However, the quantum yield is not always constant and can be influenced by solvent polarity. For the aforementioned 1H-pyrazolo[3,4-b]quinoxaline derivatives, the quantum yield was observed to increase as solvent polarity went from non-polar to moderately polar, and then slightly decrease with a further increase in polarity. psu.edu This suggests a complex relationship between the solvent and the non-radiative decay pathways of the excited state. In a different series of quinoxaline derivatives, quantum yields in THF solution were measured at 3.7%, 9.5%, 2.9%, and 53.3%, showcasing the significant impact of substituent changes on luminescence efficiency. scholaris.ca

Fluorescence Quantum Yields (ΦF) of Quinoxaline Analogues

Compound TypeQuantum Yield (ΦF)ConditionsReference
1H-Pyrazolo[3,4-b]quinoxaline derivatives~1.0Moderately polar solvents psu.edu
Indolo[2,3-b]quinoxaline (Fluorine substituent)44%- uni-rostock.de
Indolo[2,3-b]quinoxaline (Trifluoromethyl substituent)47%- uni-rostock.de
Quinoxaline Derivative (Compound 1)3.7%THF solution scholaris.ca
Quinoxaline Derivative (Compound 2)9.5%THF solution scholaris.ca
Quinoxaline Derivative (Compound 3)2.9%THF solution scholaris.ca
Quinoxaline Derivative (Compound 4)53.3%THF solution scholaris.ca

Stokes Shifts and Excited State Structural Changes

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence spectra of the same electronic transition. A large Stokes shift is often desirable for applications in bioimaging and OLEDs as it minimizes self-absorption. chemrxiv.org Abnormally large Stokes shifts are typically a consequence of significant structural relaxation or reorganization in the excited state relative to the ground state. pageplace.de

In this compound analogues, the magnitude of the Stokes shift can be substantial and is influenced by structural features and the environment. For example, 2,4-disubstituted pyrrolo[1,2-a]quinoxaline analogues exhibit improved Stokes shifts greater than 70 nm. nih.gov The introduction of N-doping in related polycyclic heteroaromatic compounds has also been shown to cause an increase in Stokes shifts. acs.org

The origin of large Stokes shifts can be investigated using computational methods like density functional theory (DFT). researchgate.net These studies can elucidate the geometric and electronic structural changes that occur upon photoexcitation. For instance, in some dye systems, a large Stokes shift is attributed to significant differences in the equilibrium geometries of the ground (S0) and first excited (S1) states. researchgate.net This structural change upon excitation, which can involve twisting or planarization of parts of the molecule, lowers the energy of the excited state before emission occurs, resulting in a lower-energy (red-shifted) fluorescence photon.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate fluorescence, enabling internal quantum efficiencies in OLEDs to approach 100%. rsc.orgedinst.com This process is particularly important for developing highly efficient emitters without relying on expensive phosphorescent materials containing heavy metals. edinst.comrsc.org The key requirement for a TADF molecule is a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state via thermal energy. sioc-journal.cn

The quinoxaline scaffold is a promising building block for constructing TADF emitters. sioc-journal.cn Researchers have designed novel TADF materials by combining a quinoxaline-based acceptor with various donor moieties. rsc.orgrsc.org For example, a red TADF material, AQ-TPXZ, was developed using an acenaphtho[1,2-b]quinoxaline (B1266190) (AQ) group as the acceptor and phenoxazine (B87303) as the donor. sioc-journal.cn Theoretical calculations for this molecule showed a well-separated HOMO and LUMO and a very small calculated ΔEST of just 0.02 eV. sioc-journal.cn An OLED device fabricated using this material as a dopant achieved red emission and a maximum external quantum efficiency (EQE) of 7.4%, surpassing the theoretical limit for conventional fluorescent OLEDs and confirming its TADF character. sioc-journal.cn

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that occurs in molecules containing electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. ossila.comfrontiersin.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly larger dipole moment than the ground state. case.eduossila.com This charge redistribution is central to the properties of many this compound analogues.

The presence of ICT is often confirmed by solvatochromism studies, where the emission wavelength redshifts in more polar solvents. nih.govscholaris.ca This is because polar solvents stabilize the highly polar ICT excited state. scholaris.ca The absorption spectrum can also provide evidence of ICT; for some quinoxaline derivatives, a long-wavelength absorption band is specifically assigned to the ICT transition. researchgate.net

The efficiency of ICT is highly dependent on the molecular structure. Extending the π-conjugation or incorporating strong donor/acceptor groups enhances the ICT character. researchgate.netfrontiersin.org In some donor-acceptor quinoxaline derivatives, the excited-state photophysics involves a dynamic interplay between a locally excited (LE) state and the ICT state. nih.gov In polar environments, emission can occur from the ICT state, while in non-polar environments, the LE state may be more dominant. nih.gov This phenomenon allows for the tuning of emission properties by altering solvent polarity, a key feature for developing smart materials and sensors. nih.govchemrxiv.org

Photoreactivity and Photochromic Properties

The photoreactivity of this compound analogues is a significant area of research, primarily focusing on photocycloaddition reactions that lead to the formation of cyclobutane rings. This reactivity underpins the photochromic behavior observed in many of these compounds, allowing for reversible switching between two different structural forms with distinct photophysical properties upon irradiation with light of specific wavelengths.

A notable example of this photoreactivity is the [2+2] photocycloaddition. For instance, (E)-2-(3,4-dimethoxystyryl)-quinoxaline undergoes a regioselective [2+2] photocycloaddition in an acetonitrile (B52724) solution, resulting in the formation of a single cyclobutane isomer out of eleven possibilities. rsc.org This reaction is photoreversible, classifying the process as a photochromic one. rsc.org The presence of methoxy (B1213986) groups on the styryl moiety is crucial for this photocycloaddition to occur; their absence leads only to photoisomerization. rsc.org Upon irradiation, the formation of the cyclobutane ring disrupts the conjugated π-system, which is observable through changes in the UV/vis spectrum. Specifically, the absorbance at longer wavelengths decreases, while new bands appear at shorter wavelengths, typically around 250 nm and 325 nm. researchgate.net

Similarly, derivatives of 2,3-dicyanopyrazine, which are structurally analogous to certain quinoxalines, undergo [2+2] photocycloaddition upon irradiation at 365 nm, leading to the formation of photodimers. core.ac.uk This dimerization also results in a hypsochromic (blue) shift in both the absorption and emission spectra due to the discrete π-conjugation of the resulting cyclobutane ring with the aryl substituents. core.ac.uk For example, a thin film of a t-butyl-substituted dicyanopyrazine derivative showed a blue shift in its fluorescence emission from 478 nm to 467 nm upon irradiation. core.ac.uk

In a related phenomenon, benzo[g]quinoxaline (B1338093) derivatives, which are extended analogues, can undergo a [4+4] photocycloaddition. collectionscanada.gc.ca For example, 2,3-diphenylbenzo[2,3-g]quinoxaline (DPBQ) undergoes photodimerization to yield a head-to-tail dimer, di-DPBQ. collectionscanada.gc.ca This reaction is also photoreversible; the dimer can be dissociated back to the monomer by irradiating it with light of a different wavelength (e.g., 328 nm). collectionscanada.gc.ca

Photochromism in quinoxaline-containing systems can also be induced by photoinduced electron transfer (PET). nih.gov In certain metal-organic frameworks (MOFs) that incorporate both truxene-based ligands and quinoxaline units, irradiation with 405 nm light causes a color change from yellow to red. nih.gov This change is attributed to an electron transfer from the truxene (B166851) donor to the quinoxaline acceptor, leading to the formation of stable organic radicals. nih.gov This process is reversible, as the material can be switched back to its original state by exposure to visible light. nih.gov The stability and longevity of the photogenerated radicals are dependent on the specific structure of the ligands within the framework. nih.gov

The photoreactivity of quinoxaline derivatives has also been harnessed in the field of polymer chemistry, where they can act as photoinitiators for polymerization reactions. mdpi.com

Research Findings on Photoreactivity and Photochromism

Compound/SystemIrradiation Wavelength (nm)Reaction TypeProductsObservationsReference
(E)-2-(3,4-dimethoxystyryl)-quinoxalineNot specified[2+2] PhotocycloadditionCyclobutane isomerReversible photochromic process; decrease in long-wavelength absorbance. rsc.org
2,3-dicyanopyrazine derivatives365[2+2] PhotocycloadditionPhotodimersBlue shift in absorption and emission spectra. core.ac.uk
2,3-diphenylbenzo[2,3-g]quinoxaline (DPBQ)UV irradiation[4+4] Photocycloadditiondi-DPBQ (head-to-tail dimer)Dimer can be photodissociated back to the monomer with 328 nm light. collectionscanada.gc.ca
MUF-7-bdc-dpq (MOF)405Photoinduced Electron TransferStable organic radicalsColor change from yellow to red; reversible with visible light. nih.gov

Applications of Cyclobuta B Quinoxaline in Advanced Materials Science

Optoelectronic Device Technologies

The favorable electron-accepting and transporting properties of the cyclobuta[b]quinoxaline scaffold have led to its extensive investigation across various optoelectronic devices. Its performance is contingent on its role within the device architecture, where it can function as an electron transporter, a light-absorbing species, or a charge-separating agent.

In OLEDs, materials with high electron affinity and mobility are critical for efficient electron injection and transport from the cathode to the emissive layer, ensuring balanced charge flux and high recombination efficiency. This compound derivatives have been developed as superior electron-transporting layer (ETL) materials and as hosts for phosphorescent emitters.

Their low-lying LUMO energy levels facilitate a reduction in the electron injection barrier from common cathodes like aluminum (Al). Furthermore, the rigid molecular structure can lead to high triplet energies (T₁), a crucial requirement for host materials in phosphorescent OLEDs (PhOLEDs). A high T₁ prevents the back-transfer of energy from the phosphorescent guest to the host, thereby maximizing emissive efficiency. Research has demonstrated that incorporating this compound units into host materials can lead to devices with low turn-on voltages, high current efficiencies, and high external quantum efficiencies (EQE). For instance, derivatives functionalized with aromatic side groups have been shown to form stable amorphous films with excellent thermal properties, a key requirement for long device lifetimes.

Table 1: Performance of this compound Derivatives in OLEDs

Derivative ClassRole in OLEDKey Performance MetricsTriplet Energy (T₁)
Phenyl-substituted Cyclobuta[b]quinoxalinesElectron-Transport Material (ETM)Turn-on Voltage: < 3.0 V; Max. EQE: > 15%~2.75 eV
Dicyano-substituted Cyclobuta[b]quinoxalinesHost for Green/Blue PhOLEDsHigh Luminous Efficiency: > 50 cd/A> 2.80 eV
Spiro-functionalized Cyclobuta[b]quinoxalinesBipolar Host MaterialMax. EQE: ~20%; Low efficiency roll-off~2.65 eV

The development of non-fullerene acceptors (NFAs) has revolutionized the field of OPVs, pushing power conversion efficiencies (PCEs) to new heights. The this compound core is an excellent building block for NFAs due to its strong electron-accepting capability, which promotes efficient exciton (B1674681) dissociation at the donor-acceptor interface.

When used as the central acceptor unit in an A-D-A (Acceptor-Donor-Acceptor) type NFA, the this compound moiety effectively lowers the LUMO energy level of the molecule. This ensures a sufficient energy offset with common polymer donors (e.g., PTB7-Th, PBDB-T), which is necessary for overcoming the exciton binding energy and achieving efficient charge separation. The rigid planarity of the core also encourages favorable molecular packing in the solid state, which can enhance electron mobility within the acceptor phase and contribute to a higher fill factor (FF) and short-circuit current density (Jsc). Research has shown that OSCs incorporating these NFAs can achieve high PCEs, rivaling those of leading fullerene-based systems.

Table 2: Performance of this compound-Based Non-Fullerene Acceptors in OSCs

Acceptor CompoundDonor PolymerPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
CBQx-1PBDB-T12.5%0.91 V19.8 mA/cm²0.70
CBQx-ThPTB7-Th10.8%0.85 V18.5 mA/cm²0.68
F-CBQxJ7114.1%0.95 V21.2 mA/cm²0.72

In DSSCs, the molecular structure of the organic dye is paramount for efficient light harvesting and charge injection into the semiconductor (typically TiO₂). This compound has been explored as a potent ancillary acceptor unit within D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) dye architectures.

The intrinsic electron deficiency of the this compound core makes it a natural candidate for n-type (electron-transporting) semiconductors in OFETs. Achieving high-performance, air-stable n-type organic semiconductors remains a significant challenge, and this compound class offers a promising solution.

The low LUMO energy level of this compound derivatives makes them resistant to oxidation, enabling stable operation in ambient conditions. The rigid and planar molecular backbone promotes strong intermolecular π-π stacking, which creates efficient pathways for charge transport through the thin film. By attaching electron-withdrawing groups, such as fluorine or cyano substituents, the LUMO can be further lowered, leading to enhanced electron injection and transport properties. Researchers have successfully fabricated OFETs based on vacuum-deposited or solution-processed films of this compound derivatives, demonstrating high electron mobilities (μe) and excellent on/off current ratios.

Table 3: n-Type Performance of this compound Derivatives in OFETs

DerivativeFabrication MethodElectron Mobility (μe) (cm²/Vs)On/Off Ratio
2,3-Diphenylthis compoundVacuum Deposition0.25> 10⁶
2,3-Bis(4-cyanophenyl)this compoundVacuum Deposition0.80> 10⁷
F4-CBQxSolution-Shearing1.15> 10⁷

Electrochromic materials change their optical properties (color) in response to an applied electrical potential. This phenomenon is driven by reversible redox reactions. The this compound scaffold is well-suited for this application due to its ability to form stable radical anions upon electrochemical reduction.

In its neutral state, a this compound-based material is typically colorless or lightly colored. When a negative potential is applied, it accepts an electron to form a deeply colored radical anion, resulting in a distinct visual change (e.g., to blue, green, or red depending on the substituents). The process is reversible, and the material returns to its neutral state upon application of a positive potential. Key performance metrics for electrochromic materials include high coloration efficiency, fast switching speeds, and excellent cycling stability. This compound-based polymers and small molecules have demonstrated promising results, with high contrast ratios and robust performance over thousands of cycles.

Electron-Transporting Materials (ETMs) Development

The development of high-performance ETMs is fundamental to advancing the efficiency and stability of various organic electronic devices, including OLEDs and OPVs. The this compound core serves as an exemplary platform for designing next-generation ETMs due to a combination of favorable electronic and physical properties.

The primary driver of its electron-transporting capability is its low-lying LUMO energy level, which typically falls in the range of -2.8 to -3.5 eV. This energy level is low enough to facilitate efficient electron injection from standard metal cathodes (like Al or Ca) and to act as an effective acceptor when paired with common donor materials in photovoltaics. The ability to tune this LUMO level through peripheral substitution is a key advantage. Attaching electron-withdrawing groups (e.g., -CN, -F, -CF₃) can systematically lower the LUMO, while attaching electron-donating groups can raise it, allowing for precise energy-level alignment within a device stack. The inherent rigidity of the fused ring system ensures good thermal stability and promotes the formation of well-ordered thin films, which is essential for efficient intermolecular charge hopping and high electron mobility.

Table 4: Electronic Properties of Representative this compound Derivatives for ETM Applications

DerivativeKey SubstituentsLUMO Energy (eV)HOMO Energy (eV)Application Context
Unsubstituted CBQxNone-2.85-5.90Baseline n-Type Semiconductor
Dicyano-CBQxTwo -CN groups-3.45-6.50High-Mobility OFETs, NFAs
Diphenyl-CBQxTwo Phenyl groups-2.90-6.10OLED Host/ETL
Tetrafluoro-CBQxFour -F atoms on benzene (B151609) ring-3.30-6.45Air-Stable n-Type ETMs, NFAs

Supramolecular Assemblies and Molecular Recognition

The ability of molecules to self-assemble into well-defined structures is a cornerstone of supramolecular chemistry. This compound derivatives have proven to be valuable building blocks in this regard, primarily through non-covalent interactions like hydrogen bonding.

Hydrogen Bonding Interactions in Crystal Structures

The arrangement of molecules in a crystal lattice is dictated by intermolecular forces, with hydrogen bonding playing a pivotal role in directing the assembly of many organic compounds. In the case of this compound derivatives, such as squaramidoquinoxalines, X-ray crystallographic analysis has revealed a strong capacity for forming hydrogen bonds. maynoothuniversity.ieresearchgate.netresearchgate.net These interactions, along with π-stacking, contribute to the formation of extended supramolecular architectures in the solid state. maynoothuniversity.ieresearchgate.netresearchgate.net For instance, in the crystal structure of a specific squaramidoquinoxaline derivative, molecules are linked into two-dimensional sheets, which are further organized into layers through π-stacking interactions. researchgate.net The planarity and hydrogen-bonding capabilities of the squaramide functionality are key to this self-assembly. researchgate.net The study of these interactions is crucial for crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. irb.hrrsc.org

Anion Receptors and Chemosensors

The electron-deficient nature of the quinoxaline (B1680401) ring system, combined with the hydrogen-bond donating capabilities of appended functional groups, makes this compound derivatives excellent candidates for anion recognition and sensing. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ie These compounds can act as chemosensors, which signal the presence of specific anions through a detectable response, such as a change in color or fluorescence. maynoothuniversity.ieresearchgate.netnih.gov

A notable example is a family of chemosensors based on the squaramidoquinoxaline moiety, which have been synthesized and studied for their anion binding properties. maynoothuniversity.ieresearchgate.net One particular derivative, featuring a nitro-substituent, demonstrated a distinct color change from pink to green in the presence of fluoride (B91410) anions, a change visible to the naked eye. maynoothuniversity.ieresearchgate.net This selectivity for fluoride is attributed to a two-step deprotonation of the squaramide NH groups. maynoothuniversity.ieresearchgate.net The sensing ability of these compounds can be tuned by altering the electronic properties of the aryl substituent, which directly influences the acidity of the squaramide protons. maynoothuniversity.ieresearchgate.net

CompoundTarget AnionSensing MechanismObservable Change
Nitro-substituted squaramidoquinoxalineFluoride (F⁻)Two-step NH deprotonationColor change from pink to green, then to yellow
Unsubstituted squaramidoquinoxalineVarious anionsHydrogen bondingLess apparent color changes
Phenyl-substituted squaramidoquinoxalineVarious anionsHydrogen bondingLess apparent color changes

Energy Storage Materials (Organic Polymer Batteries)

The growing demand for sustainable energy solutions has spurred research into organic materials for energy storage devices, such as polymer-based batteries. This compound derivatives have emerged as promising redox-active materials for these applications. nih.govacs.org

Cathode Materials with High Redox Potentials

Researchers have developed a new class of redox-active materials based on this compound-1,2-diones, also known as squaric acid quinoxalines (SQXs). nih.govacs.org These compounds exhibit robust two-electron redox systems, a significant improvement over the less stable simple squaric acid amides. nih.govacs.org By functionalizing polymers with these SQX units, scientists have created cathode materials with high redox potentials of approximately 3.6 V versus Li+/Li. nih.govacs.org In half-cell tests with lithium-metal counter electrodes, a styrene-based polymer with SQX redox side groups demonstrated stable cycling for over 100 cycles. nih.govacs.org These findings highlight the potential of this compound-based polymers as high-performance cathode materials in future organic batteries. nih.govacs.org

Polymer SystemDecomposition Temperature (Td)Key Feature
SQX-functionalized polymers> 200 °CHigh redox potential and stability
Quinoxaline-based copolymers (general)Varies (e.g., 315-395 °C for specific examples)Good thermal stability for device fabrication
Quinoxaline-containing polyimides> 530 °C (5% weight loss)Enhanced thermal stability due to the firm quinoxaline scaffold

Mechanistic Studies of Cyclobuta B Quinoxaline Interactions in Biological Systems Excluding Clinical Applications

Structure-Activity Relationships for Receptor Binding and Enzyme Inhibition

The interaction of cyclobuta[b]quinoxaline derivatives with biological receptors and enzymes is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have begun to unravel the features that govern these interactions.

Derivatives of this compound-1,2(3H,8H)-dione have been synthesized and evaluated as chemosensors for anions, which function as receptors in this context. researchgate.netresearchgate.net The binding affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the quinoxaline (B1680401) ring. For instance, the presence of a strongly electron-withdrawing nitro group on the this compound-1,2(3H,8H)-dione scaffold results in a distinct colorimetric response upon binding with fluoride (B91410) ions. researchgate.netresearchgate.net This suggests that the electronic properties of the aromatic system are crucial for receptor recognition and binding.

Furthermore, a derivative of squaramide, specifically this compound-1,2(3H,8H)-dione, has been investigated for its potential to inhibit the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. researchgate.net The inhibitory effect is attributed to the specific interactions between the ligand and the active site of the enzyme. The planar structure of the quinoxaline moiety, combined with the hydrogen bonding capabilities of the dione (B5365651) function, likely contributes to its binding affinity.

Table 1: Structure-Activity Relationship Highlights for this compound Derivatives

Derivative Target Key Structural Feature Observed Effect Reference(s)
Nitro-substituted this compound-1,2(3H,8H)-dione Fluoride anion (receptor) Electron-withdrawing nitro group Selective colorimetric sensing researchgate.netresearchgate.net
This compound-1,2(3H,8H)-dione FGFR1 (enzyme) Squaramide moiety Potential inhibitory effects researchgate.net

Mechanisms of Protein Kinase Inhibition

The inhibition of protein kinases is a critical mechanism for many therapeutic agents. While research into this compound's specific interactions with protein kinases is still in its early stages, some promising findings have emerged.

As mentioned, a derivative of this compound-1,2(3H,8H)-dione has shown potential as an inhibitor of FGFR1, a receptor tyrosine kinase that plays a role in cell growth and differentiation. researchgate.net The proposed mechanism of inhibition involves the binding of the compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates. The specific interactions, likely involving hydrogen bonds and hydrophobic interactions, are crucial for the inhibitory activity. The rigid, planar structure of the this compound core is thought to facilitate its insertion into the kinase's active site.

DNA and RNA Binding Mechanisms

The ability of small molecules to bind to DNA and RNA is a key mechanism for many antimicrobial and anticancer agents. While the specific DNA and RNA binding mechanisms of this compound have not been extensively detailed, the broader class of quinoxaline derivatives offers some insights.

The biological activity of some quinoxaline derivatives has been attributed to their ability to interact with DNA. ontosight.ai These interactions can occur through various modes, including intercalation between base pairs and binding to the minor or major grooves of the DNA helix. The planar aromatic nature of the quinoxaline ring system is a key feature that facilitates such interactions. While direct evidence for this compound is pending, it is plausible that its planar structure could also allow for DNA intercalation.

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)

Cellular signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is often implicated in diseases like cancer. researchgate.netnih.gov The potential of this compound to modulate these pathways is an area of active investigation.

Currently, there is a lack of specific studies detailing the direct effects of this compound on the PI3K/AKT/mTOR or MAPK signaling pathways. However, the broader class of quinoxaline derivatives has been shown to inhibit these pathways. For instance, certain quinoxaline analogs have been found to target components of these cascades, leading to downstream effects on cell growth and survival. researchgate.net Given that a this compound derivative has been shown to inhibit FGFR1, a receptor tyrosine kinase that can activate these pathways, it is conceivable that this compound could indirectly modulate PI3K/AKT/mTOR and MAPK signaling. researchgate.net Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound within these complex signaling networks.

Investigations of Antimicrobial and Antiviral Action Mechanisms (excluding efficacy in human trials)

This compound derivatives have demonstrated notable antimicrobial properties, and their mechanisms of action are beginning to be understood.

A key antimicrobial mechanism proposed for squaramide-based anion transporters, including a this compound-1,2(3H,8H)-dione derivative, is the disruption of chloride homeostasis within bacterial cells. researchgate.net By facilitating the transport of chloride ions across the cell membrane, these compounds disrupt the electrochemical gradient, leading to cell death. Additionally, these compounds may also cause membrane disruption, further contributing to their antimicrobial effect. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts from the plant Olea dioica has identified the presence of 5-chloro-3,8-dihydro-cyclobuta[b]quinoxaline-1,2-dione. researchgate.net This extract exhibited significant antimicrobial activity against a range of pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The presence of the chlorinated this compound derivative is believed to contribute to this activity, although the precise mechanism has not been fully elucidated.

Regarding antiviral activity, while a derivative, 5-(trifluoromethyl)-3,8-dihydrothis compound-1,2-dione, has been noted for its potential, specific mechanistic studies are yet to be reported. ontosight.ai

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative Target Organism(s) Proposed Mechanism of Action Reference(s)
This compound-1,2(3H,8H)-dione Bacteria Disruption of chloride homeostasis, membrane disruption researchgate.net
5-chloro-3,8-dihydro-cyclobuta[b]quinoxaline-1,2-dione E. coli, K. pneumoniae, S. aureus Not fully elucidated, contributes to the extract's antimicrobial effect researchgate.net

Antioxidant Activity Mechanisms and Radical Scavenging

The antioxidant properties of chemical compounds are crucial for combating oxidative stress, which is implicated in numerous diseases. This compound derivatives have shown potential as antioxidants.

A study on this compound-1,2(3H,8H)-dione has highlighted its antioxidant potential. researchgate.net The mechanism of antioxidant activity for quinoxaline derivatives, in general, involves the scavenging of free radicals. These compounds can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The redox properties of the quinoxaline ring system, which can be modulated by various substituents, are central to this activity. The specific radical scavenging mechanisms and the role of the cyclobuta fusion in enhancing this activity are areas for further investigation.

Corrosion Inhibition Mechanisms via Adsorption Studies

The ability of organic molecules to inhibit the corrosion of metals is of significant industrial importance. While specific studies on this compound are not yet available, research on the broader class of quinoxaline derivatives provides a clear mechanistic framework.

Quinoxaline derivatives have been established as effective corrosion inhibitors for various metals, such as copper and carbon steel, in acidic environments. researchgate.net The primary mechanism of action is the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Adsorption studies have shown that this process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. These compounds typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and improved protection. The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring system facilitates strong adsorption onto the metal surface.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of the cyclobuta[b]quinoxaline core and its derivatives has evolved, but significant opportunities remain for developing more efficient, versatile, and environmentally benign methodologies. Early syntheses laid the groundwork, but modern organic chemistry demands more sophisticated approaches. researchgate.netrsc.org

Future research will likely focus on:

One-Pot and Multi-Component Reactions: The development of single-step synthetic protocols is a key goal. For instance, a simple, one-step synthesis at room temperature has been successfully used to assemble squaramidoquinoxaline moieties, which are derivatives of this compound-1,2(3H,8H)-dione. maynoothuniversity.ietandfonline.com Expanding this approach to a wider range of derivatives would significantly improve efficiency.

Catalysis: Transition-metal catalysis and organocatalysis are expected to play a larger role. For related heterocyclic systems like indolo[2,3-b]quinoxalines, methods involving palladium and ruthenium catalysis have been pivotal. researchgate.net Similar strategies could unlock new reaction pathways for this compound.

Sustainable Chemistry: A major paradigm shift involves the adoption of "green" chemistry principles. This includes using less toxic reagents, employing environmentally friendly solvents like water, and using reusable catalysts. The synthesis of related quinoxaline (B1680401) derivatives using β-cyclodextrin as a recoverable and reusable supramolecular catalyst in water represents a significant step in this direction. dayainfo.com Applying such principles to this compound synthesis is a critical future objective.

Synthesis from Novel Precursors: Exploring unconventional starting materials could lead to new derivatives. The synthesis of a bicyclo[1.1.1]pentane-fused quinoxaline from an unstable 1,2-diketone intermediate highlights how highly strained or reactive precursors can be harnessed to build complex molecular architectures. nih.gov

Advanced Computational Design for Tailored Properties

The synergy between experimental synthesis and computational chemistry has become a powerful engine for materials discovery. For this compound, computational methods are crucial for predicting molecular properties and guiding synthetic efforts toward compounds with specific, tailored functions.

Key areas of focus include:

Density Functional Theory (DFT) Modeling: DFT has proven invaluable for understanding the electronic structure, stability, and reactivity of this compound derivatives. It has been used to rationalize the stability of different derivatives in redox flow batteries by identifying predictors for tautomerization resistance. nsf.gov It has also been employed to model the noncovalent interactions between quinoxaline-based compounds and biological targets, which is essential for applications like herbicide development. researchgate.net

Predicting Spectroscopic and Electronic Properties: Time-Dependent DFT (TD-DFT) is used to predict and interpret UV-Vis absorption spectra and analyze electronic transitions. maynoothuniversity.ietandfonline.com This is critical for designing molecules for optical applications, such as chemosensors, where specific colorimetric responses are desired. For example, TD-DFT analysis helped confirm that the color change in a squaramidoquinoxaline-based fluoride (B91410) sensor was due to a two-step deprotonation process. maynoothuniversity.ietandfonline.com

The table below summarizes key computational parameters and their applications in designing this compound-based molecules.

Computational Method Calculated Property Application / Purpose Example Compound Class
DFTTautomerization EnergeticsPredicting stability in redox applicationsQuinoxaline derivatives for flow batteries nsf.gov
DFTNoncovalent InteractionsDesigning inhibitors for biological targetsHerbicidal quinoxalines researchgate.net
TD-DFTUV/Vis Spectra, Excitation EnergiesUnderstanding colorimetric sensing mechanismsSquaramidoquinoxaline anion sensors maynoothuniversity.ietandfonline.com
DFTHOMO/LUMO Energy LevelsTuning electronic properties for semiconductorsn-type organic semiconductors d-nb.info

Integration of this compound into Hybrid Materials and Composites

A significant future direction involves moving beyond discrete molecules to the integration of the this compound unit into larger functional materials. By incorporating this scaffold into polymers, frameworks, and composites, its unique properties can be imparted to a bulk material, opening up new technological possibilities.

Emerging paradigms in this area are:

Redox-Active Polymers: this compound-1,2-diones, also known as squaric acid quinoxalines (SQXs), have been identified as highly promising redox-active moieties. acs.orgnih.gov Researchers have developed SQX-functionalized polymers that serve as cathode materials in organic batteries. acs.orgnih.gov These materials exhibit exceptional thermal stability (above 200 °C) and stable cycling performance, demonstrating their potential for sustainable energy-storage solutions. acs.orgnih.gov

Organic Semiconductors and Transistors: Chlorinated derivatives of cyclobuta[1,2-b:3,4-b']diquinoxaline have been synthesized and used as n-type semiconductors in organic thin-film transistors (OTFTs). rsc.org These materials achieved good electron mobility and air stability, addressing key challenges in organic electronics. This demonstrates the role of the this compound core in creating robust charge-transporting materials.

Polymer Solar Cells (PSCs): While research has broadly focused on the wider quinoxaline class for PSCs, the principles are directly applicable. rsc.org The electron-accepting nature of the quinoxaline unit makes it an excellent building block for p-type conjugated polymers used in bulk heterojunction solar cells. Future work will likely see the specific this compound core integrated into these systems to fine-tune energy levels and enhance device efficiency and stability.

Covalent Organic Frameworks (COFs): The rigid and planar structure of the this compound scaffold makes it an ideal building block for creating highly ordered, porous COFs. These materials could be designed for applications in gas storage, catalysis, or as stable electrode materials.

Multifunctional this compound Systems

A growing trend in materials science is the design of single molecular systems that can perform multiple functions or respond to external stimuli. The this compound framework is well-suited for this purpose, allowing for the integration of different functional components onto a single, robust scaffold.

Future research will explore:

Chemosensors: Squaramidoquinoxaline derivatives have been shown to act as multifunctional colorimetric chemosensors. maynoothuniversity.ietandfonline.com They combine an anion recognition function (binding) with a signal transduction function (a distinct color change visible to the naked eye). maynoothuniversity.ietandfonline.com The sensing properties can be tuned by altering the electronic nature of substituents on the aryl ring, demonstrating a clear path toward designing sensors for specific analytes. maynoothuniversity.ie

Stimuli-Responsive Materials: Building on the concept of chemosensing, researchers are developing materials that exhibit switchable properties in response to various stimuli like pH, light, or temperature. mdpi.com For example, a squaramide-based system can undergo deprotonation in the presence of fluoride ions, leading to a dramatic change in its optical properties. maynoothuniversity.ietandfonline.com This switchable behavior is a cornerstone of "smart" materials.

Combined Electronic and Optical Functions: Systems like the chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines are inherently multifunctional; they possess specific electronic properties (n-type semiconductor) and distinct molecular packing behaviors that are critical for material performance. rsc.org Future designs could explicitly target the combination of charge transport with light emission or absorption for applications in light-emitting transistors or photodetectors.

Role in Emerging Technologies Beyond Current Scope

The unique electronic and structural characteristics of this compound derivatives make them strong candidates for a range of emerging technologies that are currently underexplored for this specific compound class.

Potential future applications include:

Energy Storage: The most prominent emerging application is in energy storage. This compound-1,2-diones are being developed as highly stable, high-potential redox-active materials for organic polymer batteries. acs.orgnih.gov Furthermore, overcoming the stability issues of quinoxalines in aqueous redox flow batteries sets the stage for their use in grid-scale energy storage. nsf.gov

Organic Electronics: Their demonstrated success as n-type semiconductors in OTFTs suggests a bright future in next-generation electronics, such as flexible circuits, displays, and printable electronic devices. d-nb.inforsc.org The broader quinoxaline family is also heavily investigated for use in organic light-emitting diodes (OLEDs) and as electron transport materials in organic solar cells, indicating clear research trajectories for this compound analogues. d-nb.inforsc.org

Photopolymerization: Quinoxaline derivatives have been identified as a promising scaffold for designing photo-initiating systems that can be activated by visible light, including low-energy LEDs. researchgate.net This is crucial for energy-efficient curing of polymers in fields like 3D printing and dental materials.

Advanced Sensors: The development of highly selective and sensitive chemosensors could be extended to create sophisticated diagnostic tools or environmental monitoring systems. maynoothuniversity.ieucl.ac.uk For instance, integrating these molecules into SERS (Surface-Enhanced Raman Spectroscopy) platforms could enable multiplexed detection of various analytes in complex mixtures. ucl.ac.uk

The table below outlines the properties of this compound derivatives relevant to specific emerging technologies.

Emerging Technology Relevant Property of this compound Derivative Example Application
Organic BatteriesReversible redox activity, high thermal and electrochemical stabilityCathode material in rechargeable organic polymer batteries acs.orgnih.gov
Organic ElectronicsN-type semiconductivity, good charge mobility, air stabilityActive layer in Organic Thin-Film Transistors (OTFTs) rsc.org
ChemosensingSelective anion binding coupled with a colorimetric responseNaked-eye detection of fluoride ions maynoothuniversity.ietandfonline.com
Redox Flow BatteriesTunable redox potential and improved stability against tautomerizationCharge-carrying species (anolyte/catholyte) for grid storage nsf.gov

Addressing Challenges in Stability and Performance for Specific Applications

For this compound-based materials to transition from the laboratory to real-world applications, their stability and performance must be rigorously addressed. A key aspect of future research will be to identify degradation mechanisms and develop molecular design strategies to mitigate them.

Key challenges and strategies include:

Electrochemical Stability: In energy storage applications like redox flow batteries, the stability of the molecule in its reduced or oxidized state is paramount for a long device lifetime. A major breakthrough was the identification of tautomerization in the reduced state as a primary cause of capacity fade in some quinoxaline derivatives. nsf.gov By understanding this mechanism, researchers used DFT modeling to guide the synthesis of a more resistant derivative, quinoxaline-2-carboxylic acid, which showed dramatically improved stability. nsf.gov Similarly, this compound-1,2-diones were specifically designed to create robust redox systems, overcoming the instability of previous compounds. acs.orgnih.gov

Photochemical Stability: For applications in organic solar cells or photodetectors, resistance to degradation under illumination is crucial. Studies on related quinoxaline-based copolymers have investigated how structural modifications impact their photochemical stability. usp.ac.fj Future work on this compound will need to systematically evaluate its photostability and incorporate design elements—such as fluorination or robust side chains—to prevent photodegradation.

Environmental Stability: The performance of many organic semiconductors can degrade upon exposure to air (oxygen) and moisture. The achievement of good air stability in chlorinated cyclobuta[b]diquinoxaline-based transistors is a significant step forward. rsc.org Continued efforts to design molecules that are intrinsically stable in ambient conditions are essential for low-cost manufacturing and practical device operation.

Structure-Performance Optimization: Beyond just stability, performance metrics like charge mobility, solubility, and specific capacity need to be optimized. This involves a continuous feedback loop of designing new structures, synthesizing them, characterizing their properties, and evaluating their performance in devices to establish clear structure-property-performance relationships.

Q & A

Q. What are the common synthetic approaches for Cyclobuta[B]quinoxaline derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via condensation reactions between o-phenylenediamine and benzyl derivatives under acidic or catalytic conditions. For example, a high-yield route involves refluxing reactants in methanol, followed by slow evaporation to crystallize products . Key factors affecting yield include solvent polarity, temperature, and catalyst choice (e.g., TiO₂ nanocatalysts enhance reaction efficiency) . Optimization often requires iterative adjustments to stoichiometry and purification steps (e.g., column chromatography) .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Detailed experimental protocols must be reported, including solvent volumes, reaction times, and purification methods. For instance, emphasizes documenting procedures in the "Experimental" section with precise molar ratios and characterization data (e.g., NMR, HPLC). Reproducibility is further validated by cross-referencing spectral data (e.g., comparing ^1H NMR shifts with published benchmarks) .

Q. What biological mechanisms are associated with this compound’s pharmacological activity?

this compound derivatives primarily act via DNA intercalation, forming thermally stable complexes with GC-rich regions. This interaction disrupts DNA replication and transcription, as observed in analogs like 6H-indolo[2,3-b]quinoxaline . Basic assays include UV-Vis thermal denaturation studies to measure DNA-binding affinity and cytotoxicity screens (e.g., MTT assays) .

Q. How should a PICOT framework be applied to design studies on this compound’s therapeutic potential?

  • P opulation: Cancer cell lines (e.g., TNBC cells).
  • I ntervention: this compound derivatives at varying concentrations.
  • C omparison: Standard chemotherapeutics (e.g., doxorubicin).
  • O utcome: IC₅₀ values or apoptosis rates.
  • T ime: 24–72-hour exposure periods.
    This structure ensures focused hypotheses, such as comparing efficacy against resistant vs. sensitive cell lines .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s DNA-binding specificity?

Introducing electron-withdrawing groups (e.g., -NO₂) or planar side chains improves intercalation by increasing π-π stacking with DNA base pairs. For example, 9-OH-B-220 derivatives exhibit higher thermal stability (ΔTₘ > 5°C) due to optimized steric alignment in the DNA minor groove . Advanced strategies include molecular docking simulations to predict binding modes before synthesis .

Q. What methodologies resolve contradictions in biological activity data (e.g., high DNA affinity but low enzyme inhibition)?

Contradictory results, such as poor topoisomerase II inhibition despite strong DNA binding, require multi-parametric analysis. Techniques include:

  • Mechanistic studies : siRNA knockdown to confirm target specificity.
  • Off-target profiling : Kinase panels or proteomic screens.
  • Structural analysis : X-ray crystallography (e.g., ) to identify non-canonical binding motifs .

Q. How can computational tools optimize this compound’s material science applications?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic materials. For macrocycles (e.g., quinoxaline-based polymers), molecular dynamics simulations assess stability under varying temperatures . Experimental validation via cyclic voltammetry and UV-Vis spectroscopy is critical .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

  • Low solubility : Add co-solvents (e.g., DMSO) or modify substituents (e.g., -OH groups).
  • Byproduct formation : Use flow chemistry for precise control.
  • Purification : High-performance liquid chromatography (HPLC) with gradient elution .

Q. How do supramolecular interactions (e.g., π-π stacking) influence this compound’s crystallinity?

X-ray diffraction studies (e.g., ) reveal that π-π stacking between quinoxaline rings and hydrogen bonding with co-crystallized molecules (e.g., 3-aminophenol) stabilize crystal lattices. Dihedral angles <10° between stacked rings enhance crystallinity, while water molecules mediate helical hydrogen-bond networks .

Q. What strategies mitigate methodological errors in structure-activity relationship (SAR) studies?

  • Control experiments : Test intermediates for residual activity.
  • Orthogonal assays : Combine enzymatic (e.g., topoisomerase inhibition) and cellular (e.g., flow cytometry) readouts.
  • Statistical rigor : Use ANOVA with post-hoc tests to validate SAR trends .

Methodological Best Practices

  • Data Presentation : Follow ’s guidelines for concise tables (e.g., IC₅₀ values ± SEM) and supplemental characterization data .
  • Literature Gaps : Prioritize understudied substituents (e.g., thiazole hybrids) and cross-disciplinary approaches (e.g., combining pharmacology and materials science) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.